molecular formula C5H4O B14680397 Pent-2-en-4-ynal CAS No. 34501-85-4

Pent-2-en-4-ynal

Cat. No.: B14680397
CAS No.: 34501-85-4
M. Wt: 80.08 g/mol
InChI Key: LXRPWKJWAMRZSW-UHFFFAOYSA-N
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Description

Pent-2-en-4-ynal (CAS: 34501-85-4) is an α,β-unsaturated aldehyde with the molecular formula C₅H₄O (molecular weight: 80.08 g/mol) . Its structure features an aldehyde group at position 1, a conjugated double bond at position 2, and a triple bond at position 4 (SMILES: O=CC=CC#C) . This unique arrangement of functional groups confers significant reactivity, particularly in cycloaddition and nucleophilic addition reactions. Notably, reactions involving this compound can yield highly diastereoselective and enantioselective products under specific conditions, though uncontrolled reactions may produce complex mixtures .

The compound’s 3D structure (visualized via ball-and-stick models) highlights its linear geometry, with bond angles and lengths influenced by conjugation between the double and triple bonds . Its InChIKey (LXRPWKJWAMRZSW-UHFFFAOYSA-N) and registry numbers further aid in computational and experimental identification .

Properties

IUPAC Name

pent-2-en-4-ynal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O/c1-2-3-4-5-6/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRPWKJWAMRZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90708725
Record name Pent-2-en-4-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34501-85-4
Record name Pent-2-en-4-ynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90708725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkyne Addition: One common method for synthesizing Pent-2-en-4-ynal involves the addition of an alkyne to an aldehyde. This reaction typically requires a catalyst such as a transition metal complex to facilitate the addition.

    Dehydration of Alcohols: Another method involves the dehydration of alcohols to form the alkyne, followed by oxidation to introduce the aldehyde group.

Industrial Production Methods: Industrial production of this compound often involves the use of high-yield catalytic processes to ensure efficiency and scalability. For example, the use of palladium-catalyzed coupling reactions can be employed to produce this compound in large quantities .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pent-2-en-4-ynal can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The compound can participate in substitution reactions, particularly at the aldehyde group, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metal complexes.

Major Products Formed:

Scientific Research Applications

Chemistry: Pent-2-en-4-ynal is used as an intermediate in organic synthesis, particularly in the formation of complex molecules with conjugated systems.

Biology and Medicine: Research has explored the potential of this compound in the development of pharmaceuticals, particularly due to its reactivity and ability to form various bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require specific structural properties .

Mechanism of Action

The mechanism of action of Pent-2-en-4-ynal involves its ability to participate in various chemical reactions due to the presence of the aldehyde group and the conjugated double and triple bonds. These functional groups allow the compound to interact with various molecular targets, facilitating reactions such as nucleophilic addition and electrophilic substitution .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Pent-2-en-4-ynal and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features CAS Registry
This compound C₅H₄O 80.08 Aldehyde, conjugated enyne O=CC=CC#C 34501-85-4
Pent-4-en-2-ynoic Acid C₅H₄O₂ 96.09 Carboxylic acid, conjugated enyne C=CC#CC(=O)O N/A
Pent-2-ynal C₅H₆O 82.10 Aldehyde, terminal alkyne O=CC#CCH₂ 55136-52-2
Pent-4-ynal C₅H₆O 82.10 Aldehyde, internal alkyne O=CCCC#C 18498-59-4

Physical Properties

Property This compound Pent-4-en-2-ynoic Acid Pent-2-ynal Pent-4-ynal
Boiling Point (°C) Not reported Not reported Not reported 139.95
LogP Not reported 0.26 Not reported 0.8772 (est.)
Refractive Index Not reported Not reported Not reported 1.4093 (est.)

Key Research Findings

  • This compound : Dominates in asymmetric synthesis due to its ability to form stereochemically defined products. For example, reactions with LiCl or Ph₃P=CHCO₂Et yield enantiopure diesters .
  • Pent-4-ynal : Primarily used as a precursor to γ-butyrolactone derivatives, leveraging its aldehyde group for ring-closing metathesis .

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